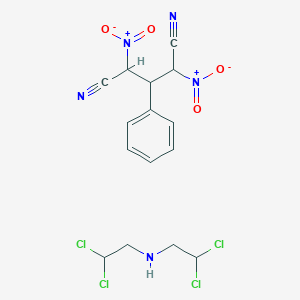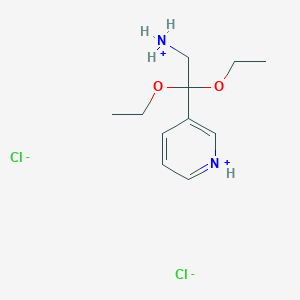
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride is a chemical compound with the molecular formula C11H20Cl2N2O2 and a molecular weight of 283.19 g/mol. This compound is characterized by the presence of a pyridinium ion and an azanium ion, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride typically involves the reaction of pyridine derivatives with ethoxy compounds under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dichloride salt. The reaction conditions often include:
- Temperature: 60-80°C
- Solvent: Ethanol or methanol
- Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors with precise temperature and pressure controls. The process involves continuous monitoring of the reaction parameters to ensure high yield and purity of the final product. The use of automated systems for mixing and temperature control is common to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 50°C.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide, at room temperature.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of pyridine ethylamines.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Pyridone: A key heterocycle with applications in biology and chemistry.
2-(Pyridin-2-yl) Pyrimidine Derivatives: Known for their anti-fibrotic activities and potential therapeutic applications.
Uniqueness
(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride stands out due to its unique combination of pyridinium and azanium ions, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
107445-24-9 |
|---|---|
Molecular Formula |
C11H20Cl2N2O2 |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
2,2-diethoxy-2-pyridin-3-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2O2.2ClH/c1-3-14-11(9-12,15-4-2)10-6-5-7-13-8-10;;/h5-8H,3-4,9,12H2,1-2H3;2*1H |
InChI Key |
FKETXLJBXGPTOY-UHFFFAOYSA-N |
SMILES |
CCOC(C[NH3+])(C1=C[NH+]=CC=C1)OCC.[Cl-].[Cl-] |
Canonical SMILES |
CCOC(CN)(C1=CN=CC=C1)OCC.Cl.Cl |
Synonyms |
2,2-Diethoxy-2-pyridin-3-yl-ethylamine dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


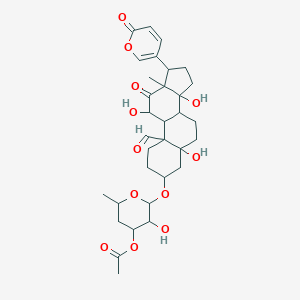

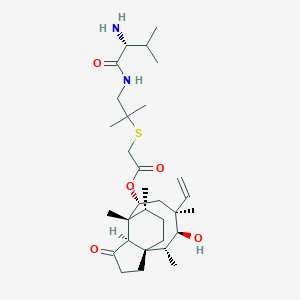
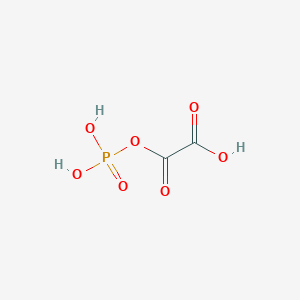
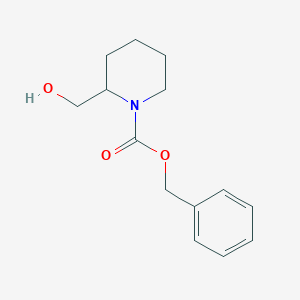
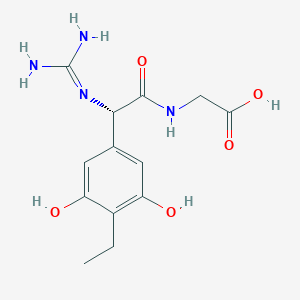
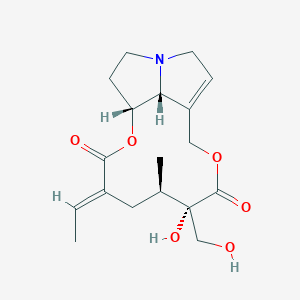

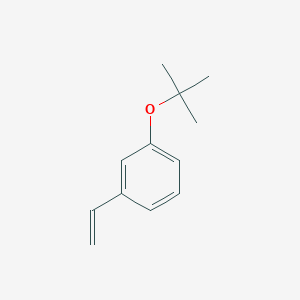
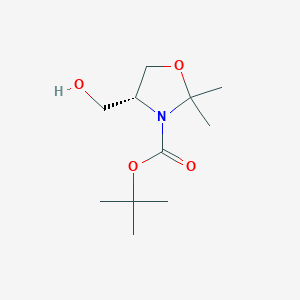
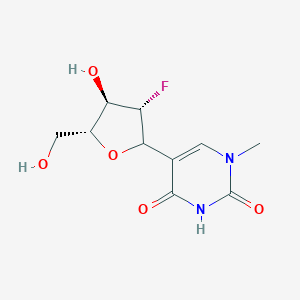
![Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B25074.png)
